

# Application Notes and Protocols for In Vitro Assays with lhmt-mst1-58

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## Compound of Interest

Compound Name: lhmt-mst1-58

Cat. No.: B12397432

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**lhmt-mst1-58** is a potent and selective inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), core components of the Hippo signaling pathway.<sup>[1][2][3][4]</sup> This pathway is a critical regulator of organ size, cell proliferation, apoptosis, and tissue regeneration.<sup>[3][5]</sup> Dysregulation of the Hippo pathway is implicated in various cancers. **lhmt-mst1-58** exerts its effects by inhibiting the kinase activity of MST1/2, which in turn prevents the phosphorylation of downstream targets, including Large Tumor Suppressor Kinases 1/2 (LATS1/2) and ultimately the transcriptional co-activator Yes-associated protein (YAP).<sup>[1][2][3]</sup> This inhibition leads to the dephosphorylation and nuclear translocation of YAP, where it can promote gene expression related to cell proliferation and survival. These application notes provide detailed protocols for in vitro assays to characterize the activity of **lhmt-mst1-58**.

## Data Presentation

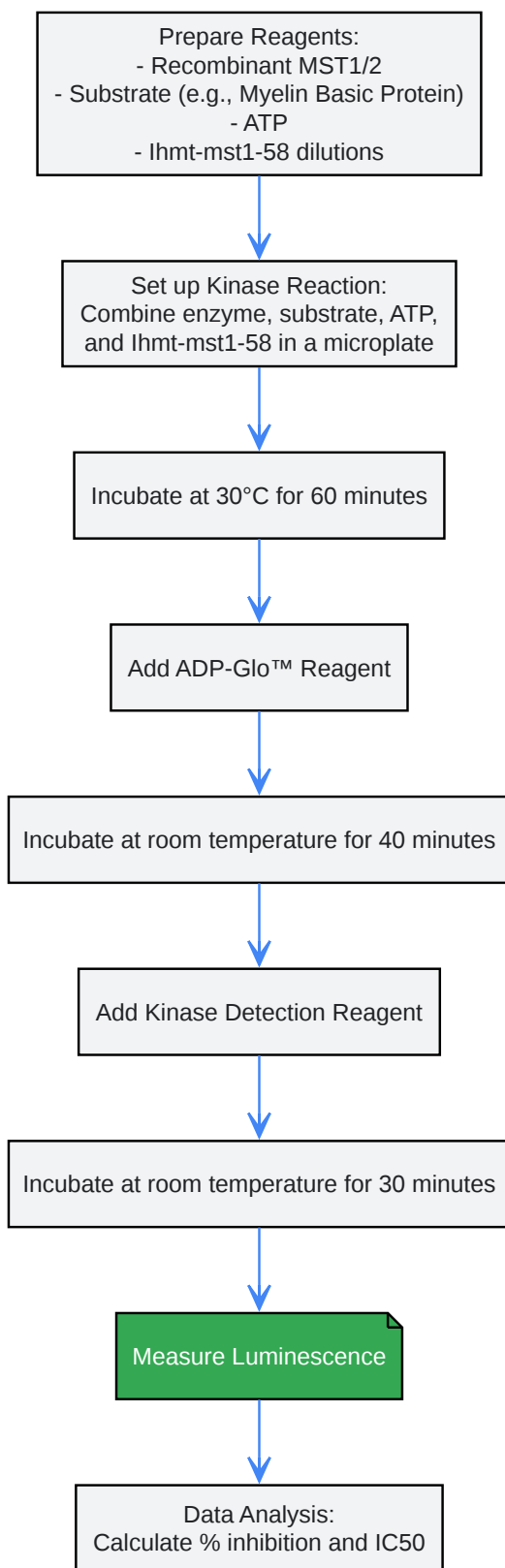
Table 1: In Vitro Activity of Selected Hippo Pathway Inhibitors

Compound	Target(s)	Assay Type	IC50 / EC50	Reference
lhmt-mst1-58	MST1	Kinase Assay	58 nM	[Source]
XMU-MP-1	MST1/2	Kinase Assay	-	[1][2][3][4][6]
GA-017	LATS1/2	Kinase Assay	4.10 nM (LATS1), 3.92 nM (LATS2)	[7]
Verteporfin	YAP-TEAD Interaction	Reporter Assay	-	[7]
K-975	TEAD	Protein-Protein Interaction	-	
YAP/TAZ inhibitor-2	TEAD-YAP/TAZ Interaction	Reporter Assay	3 nM	[7]
YAP-TEAD-IN-1	YAP-TEAD Interaction	-	25 nM	[7]
YAP-TEAD-IN-3	YAP/TAZ-TEAD Interaction	Reporter Assay	9 nM	

## Signaling Pathway

The Hippo signaling pathway is a key regulator of tissue growth. Under normal conditions, a cascade of phosphorylation events, initiated by MST1/2, leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP, thereby inhibiting cell proliferation. **lhmt-mst1-58** inhibits MST1/2, disrupting this cascade and allowing YAP to translocate to the nucleus and promote gene expression.





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Caption: Workflow for the in vitro MST1/2 kinase activity assay.

#### Materials:

- Recombinant human MST1 or MST2 enzyme
- Kinase substrate (e.g., Myelin Basic Protein, MBP)
- ATP
- **lhmt-mst1-58**
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit
- White, opaque 96-well or 384-well plates
- Luminometer

#### Procedure:

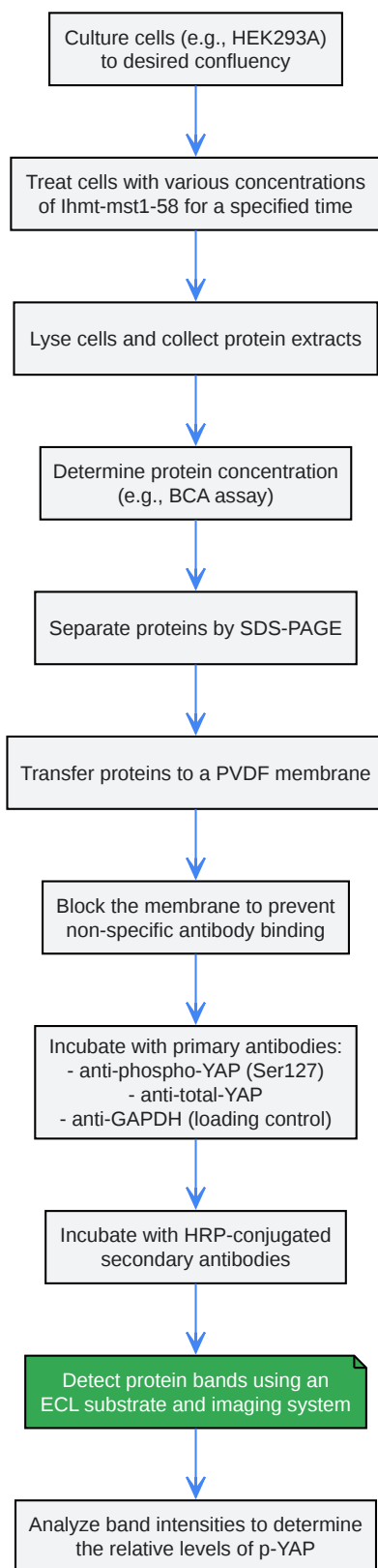
- Reagent Preparation:
  - Prepare a stock solution of **lhmt-mst1-58** in DMSO.
  - Create a serial dilution of **lhmt-mst1-58** in kinase assay buffer. Include a DMSO-only control.
  - Prepare a solution of recombinant MST1 or MST2 in kinase assay buffer.
  - Prepare a solution of the substrate and ATP in kinase assay buffer.
- Kinase Reaction:
  - To each well of the microplate, add the **lhmt-mst1-58** dilution or DMSO control.
  - Add the MST1/2 enzyme solution to each well.
  - Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

- The final reaction volume is typically 25  $\mu$ L.
- Incubation:
  - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
  - Add ADP-Glo™ Reagent to each well.
  - Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- Luminescence Generation:
  - Add Kinase Detection Reagent to each well.
  - Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition:
  - Measure the luminescence of each well using a luminometer.
- Data Analysis:
  - Calculate the percentage of kinase inhibition for each concentration of **lhmt-mst1-58** relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Cellular Assay for YAP Phosphorylation

This protocol describes a cell-based assay to assess the effect of **lhmt-mst1-58** on the phosphorylation of YAP at Ser127, a key regulatory site, using Western blotting.

### Experimental Workflow



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Caption: Workflow for the Western blot analysis of YAP phosphorylation.

## Materials:

- HEK293A or other suitable cell line
- Cell culture medium and supplements
- **lhmt-mst1-58**
- DMSO (vehicle control)
- RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
  - Rabbit anti-phospho-YAP (Ser127)
  - Rabbit anti-YAP
  - Mouse anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies:
  - Anti-rabbit IgG
  - Anti-mouse IgG
- Enhanced Chemiluminescence (ECL) substrate
- Western blot imaging system



#### Procedure:

- Cell Culture and Treatment:
  - Plate cells and grow to 70-80% confluency.
  - Treat cells with a range of concentrations of **lhmt-mst1-58** or DMSO for the desired time (e.g., 2-4 hours).
- Cell Lysis and Protein Quantification:
  - Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  - Clarify the lysates by centrifugation and collect the supernatant.
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize the protein samples to the same concentration and denature by boiling with Laemmli buffer.
  - Load equal amounts of protein per lane and separate by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against phospho-YAP (Ser127) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.

- Detection and Analysis:
  - Apply the ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
  - Strip the membrane and re-probe with antibodies against total YAP and GAPDH for normalization.
  - Quantify the band intensities and determine the ratio of phospho-YAP to total YAP for each treatment condition.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always refer to the manufacturer's instructions for specific reagents and equipment.

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